molecular formula C10H8O2 B12871870 2-(Benzofuran-2-yl)acetaldehyde

2-(Benzofuran-2-yl)acetaldehyde

Cat. No.: B12871870
M. Wt: 160.17 g/mol
InChI Key: LWEUYUIUEPVOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzofuran-2-yl)acetaldehyde is an organic compound that features a benzofuran ring attached to an acetaldehyde group. Benzofuran derivatives are known for their diverse biological activities and are found in various natural products. The presence of the benzofuran moiety imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzofuran-2-yl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Benzofuran-2-yl)acetaldehyde involves its interaction with various molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their function . The compound’s biological activities are often attributed to its ability to induce oxidative stress, inhibit enzyme activity, and modulate signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-(Benzofuran-2-yl)acetaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and biological activity compared to its analogs. The aldehyde group allows for specific interactions with biomolecules, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

2-(1-benzofuran-2-yl)acetaldehyde

InChI

InChI=1S/C10H8O2/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,6-7H,5H2

InChI Key

LWEUYUIUEPVOPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CC=O

Origin of Product

United States

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